2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
“2,4-difluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C19H13F2N3O2S2. It has an average mass of 417.452 Da and a monoisotopic mass of 417.041718 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[5,4-b]pyridine moiety, a benzene ring, and a sulfonamide group . Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that F0695-0231 may also interact with multiple targets, potentially leading to a variety of biological effects.
Mode of Action
It has been suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
The specific biochemical pathways affected by F0695-0231 are currently unknown. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that F0695-0231 may also affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
F0695-0231 plays a crucial role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This indicates that F0695-0231 has a high affinity for these enzymes and can significantly influence their activity.
Cellular Effects
The effects of F0695-0231 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to potently inhibit PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Molecular Mechanism
The mechanism of action of F0695-0231 is complex and involves several molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ , indicating that it can bind to these enzymes and modulate their activity.
properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-8-7-12(20)10-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMMYXUVRSOVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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